

2-Amino-3,5-difluorobenzene-1-thiol CAS number information

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Compound of Interest

Compound Name: 2-Amino-3,5-difluorobenzene-1-thiol

Cat. No.: B141783

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Technical Dossier: 2-Amino-3,5-difluorobenzene-1-thiol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of **2-Amino-3,5-difluorobenzene-1-thiol**, a fluorinated aromatic aminothiols of interest in medicinal chemistry and materials science. The presence of two fluorine atoms on the benzene ring, in addition to the amino and thiol functional groups, imparts unique electronic properties and potential for novel molecular interactions. This guide consolidates available data on its chemical properties, synthesis, and safety information.

Chemical and Physical Properties

Quantitative data for **2-Amino-3,5-difluorobenzene-1-thiol** is not readily available in public databases. However, for the closely related compound, 2-Amino-5-fluorobenzenethiol (CAS Number: 33264-82-3), the following properties have been reported and are presented here for comparative purposes. It is crucial to note that these values are for a different isomer and should be used with caution as the properties of **2-Amino-3,5-difluorobenzene-1-thiol** may differ significantly.

Property	Value (for 2-Amino-5-fluorobenzenethiol)	Reference
CAS Number	33264-82-3	[1][2]
Molecular Formula	C ₆ H ₆ FNS	[1]
Molecular Weight	143.18 g/mol	[1]
Melting Point	186 °C	[1]
Boiling Point	240 °C	[1]
Density	1.319 g/cm ³	[1]
Flash Point	99 °C	[1]
Refractive Index	1.63	[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Amino-3,5-difluorobenzene-1-thiol** are not explicitly described in the reviewed literature. However, a general synthetic strategy can be conceptualized based on established methods for the preparation of substituted anilines and thiophenols. A plausible synthetic route could involve the following key transformations:



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Caption: Plausible synthetic workflow for **2-Amino-3,5-difluorobenzene-1-thiol**.

This proposed pathway begins with the nitration of a suitable difluorinated benzene derivative, followed by reduction of the nitro group to an amine. Subsequent diazotization and introduction of a thiol group via a xanthate or related intermediate would yield the target compound. Each

step would require careful optimization of reaction conditions to achieve the desired regioselectivity and yield.

Safety and Handling

Specific safety and handling information for **2-Amino-3,5-difluorobenzene-1-thiol** is not available. For the related isomer, 2-Amino-5-fluorobenzenethiol, the following GHS hazard statements have been reported:

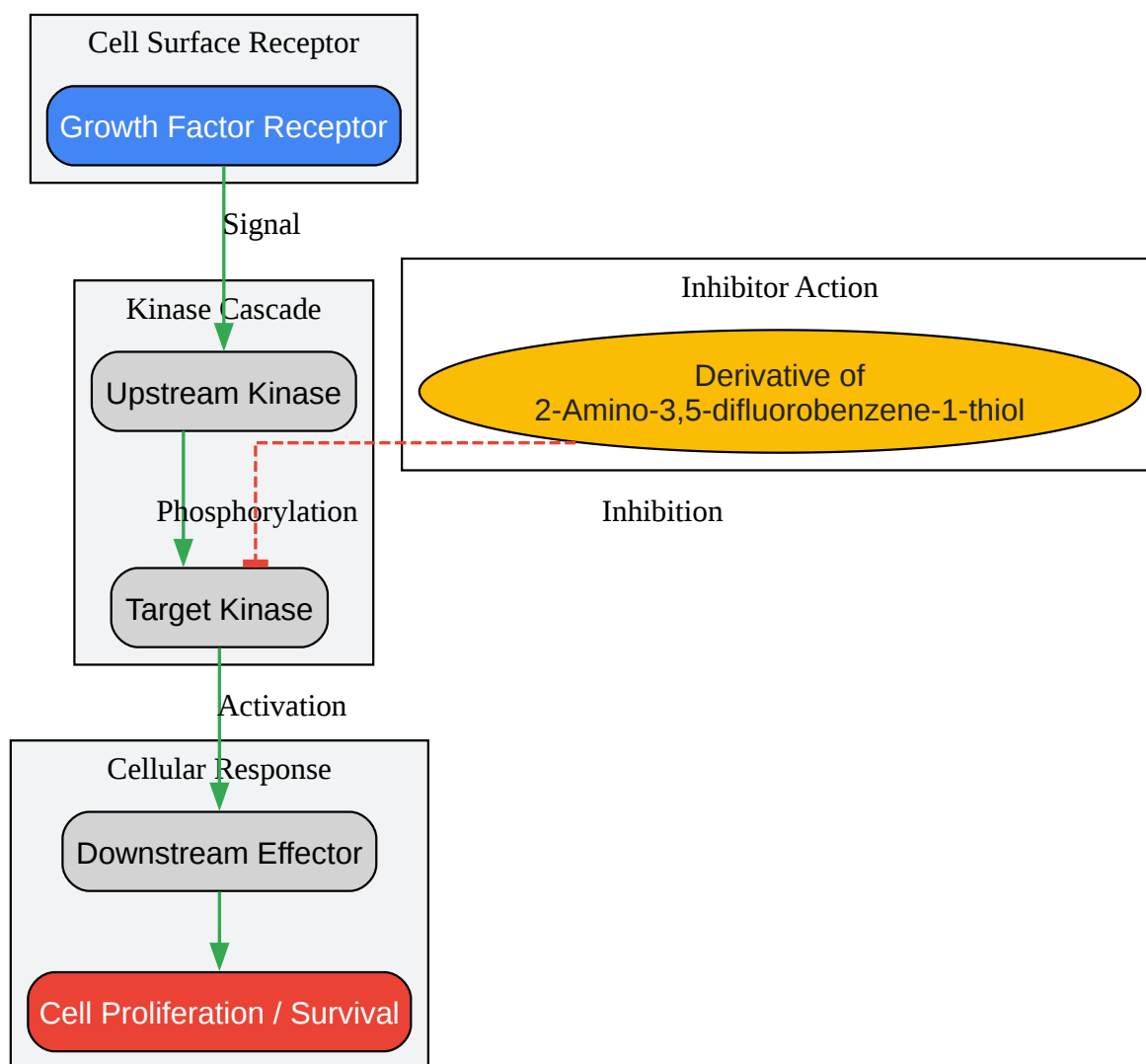
- H302: Harmful if swallowed.[1]

It is imperative to handle any novel chemical with extreme caution. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. All work should be conducted in a well-ventilated fume hood.

Potential Applications in Drug Discovery and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been documented for **2-Amino-3,5-difluorobenzene-1-thiol**, its structural motifs suggest potential applications in drug discovery. The aminothiophenol core is a key pharmacophore in various biologically active molecules. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

A hypothetical signaling pathway where a derivative of this compound could act is illustrated below. For instance, it could be envisioned as a precursor for kinase inhibitors, where the aminothiophenol moiety could interact with the hinge region of a kinase.



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Caption: Hypothetical inhibition of a kinase signaling pathway.

This diagram illustrates a general signal transduction cascade that is often a target in cancer therapy. A molecule derived from **2-Amino-3,5-difluorobenzene-1-thiol** could potentially be designed to specifically inhibit a "Target Kinase," thereby blocking downstream signaling and cellular responses like proliferation.

Conclusion

2-Amino-3,5-difluorobenzene-1-thiol represents a chemical entity with significant potential, primarily due to its unique combination of functional groups and fluorine substitution. While specific experimental data for this compound is currently lacking in the public domain, this guide provides a foundational understanding based on related structures and general chemical principles. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to explore its full potential in various scientific and industrial applications. Researchers are encouraged to use the information presented as a starting point for their investigations, while exercising due caution due to the absence of comprehensive safety and toxicity data.

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